molecular formula C28H32N4O5 B6572294 ethyl 4-(2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate CAS No. 921496-31-3

ethyl 4-(2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate

Cat. No.: B6572294
CAS No.: 921496-31-3
M. Wt: 504.6 g/mol
InChI Key: IHPUYNZWIQODFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate is a structurally complex compound belonging to the 1,4-dihydropyridine (DHP) class. Its core framework includes:

  • A 1,4-dihydropyridine ring substituted with a methoxy group at position 5 and a ketone at position 2.
  • A phenylpiperazine moiety linked via a methyl group at position 2 of the DHP core.
  • An ethyl benzoate ester attached to the acetamido group, enhancing lipophilicity and bioavailability .

Properties

IUPAC Name

ethyl 4-[[2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O5/c1-3-37-28(35)21-9-11-22(12-10-21)29-27(34)20-32-19-26(36-2)25(33)17-24(32)18-30-13-15-31(16-14-30)23-7-5-4-6-8-23/h4-12,17,19H,3,13-16,18,20H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPUYNZWIQODFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a dihydropyridine core and a phenylpiperazine moiety, which are often associated with various pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties.

Chemical Structure

The chemical structure of the compound is characterized by the following components:

  • Dihydropyridine Core : Implicated in calcium channel modulation and various receptor interactions.
  • Phenylpiperazine Moiety : Known for its role in influencing neurotransmitter systems, particularly serotonin and dopamine pathways.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

1. Antioxidant Activity

Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy and carbonyl groups in the structure may contribute to free radical scavenging capabilities, which are crucial for protecting cellular components from oxidative stress.

2. Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer activity. For instance, derivatives of dihydropyridine have shown inhibitory effects on cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

3. Neuropharmacological Effects

The phenylpiperazine component is associated with modulation of central nervous system (CNS) activity. Compounds with this moiety have been studied for their potential in treating disorders like depression and anxiety by acting as serotonin receptor antagonists.

Case Studies

Several case studies have explored the biological implications of related compounds:

StudyFindings
Antioxidant Screening A study demonstrated that similar dihydropyridine derivatives exhibited IC50 values comparable to established antioxidants like ascorbic acid, indicating strong radical scavenging activity .
Cytotoxicity Assays Research on structurally related compounds showed significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 10 to 30 µM .
Neuropharmacological Assessment A compound featuring the phenylpiperazine moiety was evaluated for its antidepressant-like effects in animal models, showing a notable decrease in immobility time during forced swim tests .

The proposed mechanisms of action for this compound include:

  • Calcium Channel Modulation : The dihydropyridine structure is known to interact with calcium channels, potentially leading to vasodilation and improved blood flow.
  • Serotonin Receptor Interaction : The phenylpiperazine moiety may influence serotonin receptor activity, contributing to mood regulation and anxiolytic effects.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1). Key differentiating factors include substituent groups, heterocyclic cores, and pharmacological profiles.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Notes Reference
Ethyl 4-(2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate 1,4-Dihydropyridine Phenylpiperazine, ethyl benzoate Potential calcium channel modulation; enhanced lipophilicity (logP ~4.5 inferred from analogs)
2-{5-Methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(4-methylphenyl)acetamide 1,4-Dihydropyridine Phenylpiperazine, N-(4-methylphenyl)acetamide Similar DHP core but lacks ester group; reduced bioavailability compared to ethyl benzoate derivative
Ethyl 4-(2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate Triazolo-pyridazine 4-Chlorophenyl, triazole ring Anti-inflammatory activity due to triazole moiety; higher logP (~5.0)
Methyl 4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate Pyrazolo-pyrimidine Dimethylphenyl, methyl ester Pyrazolo-pyrimidine core favors kinase inhibition; methyl ester reduces metabolic stability vs. ethyl ester
Ethyl 4-(2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamido)benzoate Oxadiazole-pyridine Oxadiazole, 4-methylphenyl Oxadiazole enhances H-bond acceptor count (PSA ~91 Ų); antimicrobial potential

Key Findings from Comparative Analysis

Core Heterocycle Influence :

  • The 1,4-dihydropyridine core in the target compound is associated with calcium channel modulation, a feature absent in triazolo-pyridazine or pyrazolo-pyrimidine analogs .
  • Oxadiazole-containing analogs exhibit higher polar surface area (PSA), improving water solubility but reducing membrane permeability compared to the target compound’s phenylpiperazine-DHP hybrid .

Ethyl Benzoate vs. Methyl Ester: Ethyl esters generally offer better metabolic stability than methyl esters, as seen in pyrazolo-pyrimidine analogs .

Physicochemical Properties: The target compound’s logP (~4.5 inferred from ) balances lipophilicity and solubility, whereas triazolo-pyridazine derivatives (logP ~5.0) may face solubility challenges . The methoxy group at position 5 of the DHP ring may reduce oxidative metabolism, improving half-life compared to non-methoxy analogs .

Biological Activity :

  • Unlike oxadiazole or triazole-containing compounds (antimicrobial/anti-inflammatory), the target compound’s pharmacological profile is likely dominated by CNS or cardiovascular effects due to phenylpiperazine and DHP moieties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.